Cas no 2593-27-3 (2-bromo-N-hydroxybenzamide)

2-Bromo-N-hydroxybenzamide is a brominated aromatic compound featuring a hydroxamic acid functional group. This structure imparts chelating properties, making it useful in metalloenzyme inhibition studies, particularly as a potential inhibitor for histone deacetylases (HDACs). The bromo substituent enhances electrophilicity, facilitating further synthetic modifications, while the N-hydroxybenzamide moiety contributes to metal-binding affinity. Its stability under physiological conditions and selectivity in targeting specific enzyme classes make it valuable in biochemical and pharmaceutical research. The compound is typically employed as an intermediate in medicinal chemistry for developing therapeutics targeting epigenetic regulation or metal-dependent processes. Handling requires standard precautions for brominated aromatics.
2-bromo-N-hydroxybenzamide structure
2-bromo-N-hydroxybenzamide structure
商品名:2-bromo-N-hydroxybenzamide
CAS番号:2593-27-3
MF:C7H6BrNO2
メガワット:216.032041072845
MDL:MFCD09940455
CID:5175259
PubChem ID:24701375

2-bromo-N-hydroxybenzamide 化学的及び物理的性質

名前と識別子

    • 2-bromo-N-hydroxybenzamide
    • MDL: MFCD09940455
    • インチ: 1S/C7H6BrNO2/c8-6-4-2-1-3-5(6)7(10)9-11/h1-4,11H,(H,9,10)
    • InChIKey: AZPGONYSPBZNAZ-UHFFFAOYSA-N
    • ほほえんだ: C(NO)(=O)C1=CC=CC=C1Br

計算された属性

  • せいみつぶんしりょう: 214.95819g/mol
  • どういたいしつりょう: 214.95819g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 49.3Ų

2-bromo-N-hydroxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM423909-5g
2-bromo-N-hydroxybenzamide
2593-27-3 95%+
5g
$857 2023-03-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01104414-1g
2-Bromo-N-hydroxybenzamide
2593-27-3 95%
1g
¥1750.0 2023-03-11
Chemenu
CM423909-10g
2-bromo-N-hydroxybenzamide
2593-27-3 95%+
10g
$1270 2023-03-10
AstaTech
D76830-10/G
2-BROMO-N-HYDROXYBENZAMIDE
2593-27-3 98%
10g
$1321 2023-09-19
AN HUI ZE SHENG Technology Co., Ltd.
CB000190114-5g
2-bromo-N-hydroxybenzamide
2593-27-3 95+%
5g
¥8533.00 2023-09-15
Enamine
EN300-41670-0.25g
2-bromo-N-hydroxybenzamide
2593-27-3 95%
0.25g
$145.0 2023-06-14
Enamine
EN300-41670-1.0g
2-bromo-N-hydroxybenzamide
2593-27-3 95%
1g
$292.0 2023-06-14
Enamine
EN300-41670-2.5g
2-bromo-N-hydroxybenzamide
2593-27-3 95%
2.5g
$571.0 2023-06-14
Enamine
EN300-41670-0.1g
2-bromo-N-hydroxybenzamide
2593-27-3 95%
0.1g
$101.0 2023-06-14
Aaron
AR019V69-2.5g
2-bromo-N-hydroxybenzamide
2593-27-3 95%
2.5g
$811.00 2023-12-14

2-bromo-N-hydroxybenzamide 関連文献

2-bromo-N-hydroxybenzamideに関する追加情報

Introduction to 2-Bromo-N-Hydroxybenzamide (CAS No. 2593-27-3)

2-Bromo-N-hydroxybenzamide (CAS No. 2593-27-3) is a chemical compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromine atom attached to a benzene ring and an N-hydroxy group, making it a versatile building block for various chemical reactions. Recent studies have highlighted its potential in the development of bioactive molecules, particularly in the context of drug discovery.

The synthesis of 2-bromo-N-hydroxybenzamide has been optimized through various methodologies, with researchers focusing on improving yield and purity. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high product quality. This advancement underscores the importance of modern synthetic techniques in enhancing the efficiency of chemical production.

N-Hydroxybenzamide derivatives, including 2-bromo-N-hydroxybenzamide, have been extensively studied for their role in medicinal chemistry. These compounds are known for their ability to act as intermediates in the synthesis of complex molecules, such as antibiotics and anticancer agents. Recent findings suggest that 2-bromo-N-hydroxybenzamide may serve as a precursor for developing compounds with enhanced bioavailability and selectivity.

The structural properties of CAS No. 2593-27-3 play a crucial role in its reactivity and functionality. The presence of the bromine atom introduces electrophilic character to the molecule, making it amenable to nucleophilic substitutions. Meanwhile, the N-hydroxy group provides hydrophilic properties, which can be advantageous in certain biological applications. These characteristics make 2-bromo-N-hydroxybenzamide a valuable tool in both academic and industrial research settings.

Recent advancements in computational chemistry have enabled researchers to better understand the electronic structure and reactivity of CAS No. 2593-27-3. By employing density functional theory (DFT) calculations, scientists have gained insights into the molecule's bonding patterns and reaction mechanisms. These computational studies have not only validated experimental findings but also provided guidance for designing more efficient synthetic pathways.

In conclusion, 2-bromo-N-hydroxybenzamide (CAS No. 2593-27-3) stands as a pivotal compound in contemporary chemical research. Its unique structure, versatile reactivity, and potential applications in drug development position it as a key player in advancing scientific innovation.

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